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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols and critical data for establishing robust and

reproducible in vitro infection assays using the clinically relevant amastigote stage of

Leishmania parasites. The methodologies outlined are essential for basic research,

understanding host-parasite interactions, and for the screening and development of novel anti-

leishmanial drugs.

Leishmania parasites exist in two main forms: the flagellated promastigote in the sandfly vector

and the non-motile amastigote that resides within phagocytic cells of the mammalian host.[1][2]

Drug discovery efforts increasingly focus on the intracellular amastigote stage, as it is the form

responsible for disease pathology and compounds active against promastigotes may not be

effective against intracellular amastigotes.[3][4] This document details the necessary cell

culture techniques to successfully infect host cells with Leishmania promastigotes, facilitate

their transformation into amastigotes, and quantify the infection for downstream applications

such as drug screening.

Data Presentation: Quantitative Parameters for
Leishmania Infection Assays
The following tables summarize key quantitative data from various published protocols to

facilitate the design and optimization of Leishmania amastigote infection assays.
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Table 1: Host Cell Seeding Densities and Differentiation

Host Cell
Type

Cell
Line/Source

Seeding
Density
(cells/well)

Differentiati
on Agent &
Concentrati
on

Differentiati
on Time

Reference

Human

Monocytic

Leukemia

Cell Line

THP-1
3 x 104 - 1.8

x 105/cm2

Phorbol 12-

myristate 13-

acetate

(PMA), 50-

100 ng/mL

48 - 72 hours [3][5][6]

Mouse

Macrophage-

like Cell Line

J774 5 x 104
Not

Applicable

4 hours

(adhesion)
[7]

Mouse

Macrophage-

like Cell Line

RAW 264.7 Not Specified
Not

Applicable
Not Specified [6]

Primary

Mouse

Macrophages

Bone

Marrow-

Derived

Macrophages

(BMDM)

Not Specified

L929-cell

conditioned

medium or M-

CSF

6 days [6][8]

Primary

Mouse

Macrophages

Peritoneal

Exudate

Macrophages

(PECs)

3 x 104
Not

Applicable

24 hours

(adhesion)
[6]

Table 2: Parasite Infection Parameters
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Leishmania
Species

Host Cell
Type

Parasite
Stage for
Infection

Multiplicity
of Infection
(MOI)
(Parasite:H
ost Cell)

Co-
incubation
Time

Reference

L. major BMDM

Metacyclic

Promastigote

s

15:1 24 hours [8]

L. donovani THP-1

Metacyclic

Promastigote

s

10:1 - 15:1 4 - 12 hours [3][9][10]

L.

amazonensis
J774

Stationary

Phase

Promastigote

s

25:1 Overnight [7]

L.

amazonensis
MEF Amastigotes 20:1 24 hours [11]

L. infantum THP-1 Not Specified Not Specified Not Specified [5]

Table 3: Reference Drug Activity in Amastigote Assays

Compound
Leishmania
Species

Host Cell
Type

IC50
Selectivity
Index (SI)

Reference

Amphotericin

B
L. major BMDM ~0.1 µg/mL >100 [8]

Miltefosine L. major BMDM ~1.0 µg/mL >10 [8]

Amphotericin

B
L. donovani THP-1

2 µM (used

as positive

control)

Not Specified [10]
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Protocol 1: Culture and Differentiation of THP-1 Human
Monocytic Cells
This protocol describes the steps for preparing THP-1 cells to serve as host macrophages for

Leishmania infection.

Cell Culture Maintenance: Culture THP-1 monocytes in RPMI-1640 medium supplemented

with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics

(penicillin/streptomycin). Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Subculture cells every 2-3 days to maintain a density between 1 x 105 and 1 x 106 cells/mL.

[6]

Seeding for Differentiation: Seed THP-1 cells into the desired culture plates (e.g., 96-well

plates for drug screening) at a density of 3 x 104 to 5 x 104 cells per well.[3][6]

PMA-induced Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture

medium to a final concentration of 50-100 ng/mL to induce differentiation into adherent

macrophage-like cells.[3][5][6]

Incubation: Incubate the cells with PMA for 48 to 72 hours at 37°C and 5% CO2. During this

time, the cells will adhere to the plate and acquire a macrophage-like morphology.[3][5]

Washing: After incubation, gently wash the cells with fresh, warm RPMI-1640 medium to

remove any remaining PMA and non-adherent cells. The differentiated THP-1 macrophages

are now ready for infection.

Protocol 2: Leishmania Promastigote Culture and
Preparation for Infection
This protocol details the cultivation of Leishmania promastigotes to the infective metacyclic

stage.

Promastigote Culture: Grow Leishmania promastigotes in M199 or RPMI-1640 medium

supplemented with 10-20% FBS, and other necessary supplements like hemin and adenine,

at 24-26°C.[6][12]
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Metacyclogenesis: To obtain a population enriched in infective metacyclic promastigotes,

allow the promastigote culture to reach the stationary phase (typically 5-7 days of culture).[3]

[9] The use of late-log-phase promastigote cultures can result in higher infection ratios.[3]

Parasite Harvesting: Centrifuge the stationary phase culture to pellet the promastigotes.

Resuspension: Resuspend the parasite pellet in fresh, serum-free RPMI-1640 medium and

count the parasites using a hemocytometer.

Infection Preparation: Dilute the promastigote suspension to the desired concentration for

infecting the host cells based on the chosen Multiplicity of Infection (MOI). A common MOI is

10:1 or 15:1 (parasites to host cells).[8][9]

Protocol 3: Infection of Macrophages with Leishmania
Promastigotes
This protocol outlines the co-culture of host cells and parasites to establish an intracellular

amastigote infection.

Initiation of Infection: Remove the culture medium from the differentiated macrophages and

add the prepared promastigote suspension.

Co-incubation: Incubate the co-culture at 37°C with 5% CO2 for 4 to 24 hours to allow for

phagocytosis of the promastigotes by the macrophages.[8][10]

Removal of Extracellular Parasites: After the co-incubation period, it is crucial to remove any

non-internalized promastigotes. This is achieved by gently washing the infected cell

monolayer multiple times (3-5 times) with warm, serum-free medium or PBS.[8][9]

Incubation for Amastigote Transformation and Proliferation: Add fresh, complete culture

medium to the washed, infected macrophages and incubate at 37°C with 5% CO2. The

internalized promastigotes will transform into amastigotes and begin to replicate within the

phagolysosomes of the host cells. The duration of this incubation can vary from 24 to 96

hours depending on the experimental design.[7][13]
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Protocol 4: Quantification of Intracellular Amastigote
Infection
Several methods can be used to quantify the extent of Leishmania infection.

A. Microscopic Quantification (Giemsa Staining)

Cell Fixation: At the desired time point post-infection, remove the culture medium and fix the

cells with methanol.

Staining: Stain the fixed cells with Giemsa stain to visualize the host cell nuclei and the

amastigote kinetoplasts and nuclei.

Microscopic Analysis: Using a light microscope, determine the percentage of infected

macrophages and the average number of amastigotes per macrophage by counting at least

200 macrophages per sample.[13]

B. Reporter Gene Assay (e.g., Luciferase)

This method requires the use of transgenic Leishmania expressing a reporter gene like

luciferase.[8]

Cell Lysis: Lyse the infected macrophages with a buffer containing the substrate for the

reporter enzyme (e.g., luciferin for luciferase).[8]

Signal Measurement: Measure the resulting signal (e.g., luminescence) using a plate reader.

The signal intensity is proportional to the number of viable parasites.

Data Analysis: Calculate the reduction in signal in treated versus untreated wells to

determine the efficacy of a compound.

C. High-Content Imaging

Staining: Fix the infected cells and stain with a nuclear dye (e.g., DAPI) that stains both the

host cell nucleus and the parasite's nucleus and kinetoplast.[4][10]
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Image Acquisition: Use an automated confocal microscope to acquire images of the stained

cells.[3]

Image Analysis: Employ automated image analysis software to quantify the number of host

cells, the percentage of infected cells, and the number of amastigotes per cell.[3]

D. Parasite Rescue and Transformation Assay

Controlled Lysis: Gently lyse the infected macrophages using a mild detergent (e.g., 0.05%

SDS) to release the intracellular amastigotes.[9]

Transformation to Promastigotes: Transfer the released amastigotes to a culture medium

that supports the growth of promastigotes and incubate at 24-26°C.

Quantification: After a few days, quantify the number of transformed, motile promastigotes,

often using a resazurin-based viability assay (e.g., AlamarBlue).[14]
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Caption: Workflow for Leishmania amastigote infection assay.
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Caption: General workflow for a drug screening assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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